Niclosamide-olamine

Vue d'ensemble

Description

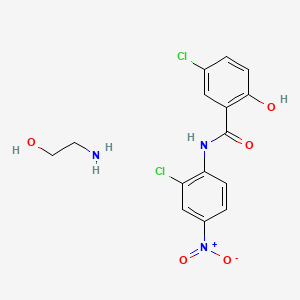

Niclosamide ethanolamine salt is a derivative of niclosamide, a well-known anthelmintic agent used primarily to treat tapeworm infections. This compound is particularly effective against mollusks and is used in various formulations to control snail populations, which are intermediate hosts for schistosomiasis . Niclosamide ethanolamine salt is also being explored for its potential in treating other diseases, including cancer and idiopathic pulmonary fibrosis .

Applications De Recherche Scientifique

Niclosamide ethanolamine salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Mécanisme D'action

Niclosamide ethanolamine salt exerts its effects through multiple mechanisms :

Inhibition of Glucose Uptake: It blocks the uptake of glucose by parasites, leading to energy depletion.

Oxidative Phosphorylation Uncoupling: The compound disrupts the electron transport chain, preventing ATP synthesis.

Induction of Autophagy: It stimulates autophagy, leading to the degradation of cellular components.

Molecular Targets: The primary targets include enzymes involved in energy metabolism and signaling pathways such as PI3K-mTORC1.

Safety and Hazards

Clonitralid is insoluble in water . It is hydrolyzed by concentrated acid or alkali . It is recommended to store this material in a refrigerator . In case of a spill, it is advised to remove all sources of ignition, dampen the solid spill material with ethanol and transfer the dampened material to a suitable container .

Analyse Biochimique

Biochemical Properties

Clonitralid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Clonitralid has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

Clonitralid exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Clonitralid has been observed to impact the expression of genes involved in stress responses and metabolic regulation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Clonitralid involves its binding interactions with biomolecules. Clonitralid can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clonitralid change over time. The stability and degradation of Clonitralid can influence its long-term effects on cellular function. Studies have shown that Clonitralid remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to Clonitralid has been associated with changes in cellular function, including alterations in metabolic processes and stress responses .

Dosage Effects in Animal Models

The effects of Clonitralid vary with different dosages in animal models. At lower doses, Clonitralid may exhibit beneficial effects, such as controlling pest populations. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in the biological response .

Metabolic Pathways

Clonitralid is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt normal metabolic processes, resulting in altered energy production and utilization .

Transport and Distribution

Within cells and tissues, Clonitralid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the overall efficacy and toxicity of Clonitralid, as its distribution within the body determines its biological activity .

Subcellular Localization

The subcellular localization of Clonitralid plays a crucial role in its activity and function. Clonitralid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall impact on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of niclosamide ethanolamine salt involves the reaction of niclosamide with monoethanolamine. The process typically includes the following steps :

Reactants: Niclosamide and monoethanolamine are mixed in a solvent such as methanol, ethanol, or a methanol-water solution.

Reaction Conditions: The mixture is heated to a temperature range of 50-64°C and maintained under reflux for 3-5 hours.

Product Isolation: After the reaction, the mixture is cooled to room temperature, and the product is isolated by filtration. The filter cake is washed and dried to obtain the final product as a yellow crystalline powder.

Industrial Production Methods: In industrial settings, the production of niclosamide ethanolamine salt follows similar steps but on a larger scale. The process involves the use of large reactors and efficient filtration systems to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Niclosamide ethanolamine salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Comparaison Avec Des Composés Similaires

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Clonitralid can be accomplished through a multi-step process that involves the reaction of several key starting materials.", "Starting Materials": [ "3,4-dichloroaniline", "4-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium bicarbonate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 4-nitrobenzaldehyde with nitric acid to form 4-nitrobenzaldehyde-2-nitrophenylhydrazone.", "Step 2: Reduction of 4-nitrobenzaldehyde-2-nitrophenylhydrazone with sodium borohydride to form 4-amino-2-nitrobenzaldehyde.", "Step 3: Condensation of 4-amino-2-nitrobenzaldehyde with 3,4-dichloroaniline in the presence of acetic acid to form 2,4-dichloro-5-(4-nitrophenyl)-1H-imidazole.", "Step 4: Alkylation of 2,4-dichloro-5-(4-nitrophenyl)-1H-imidazole with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 5-(2,4-dichloro-5-(4-nitrophenyl)-1H-imidazol-1-yl)pentanoate.", "Step 5: Hydrolysis of ethyl 5-(2,4-dichloro-5-(4-nitrophenyl)-1H-imidazol-1-yl)pentanoate with hydrochloric acid to form 5-(2,4-dichloro-5-(4-nitrophenyl)-1H-imidazol-1-yl)pentanoic acid.", "Step 6: Conversion of 5-(2,4-dichloro-5-(4-nitrophenyl)-1H-imidazol-1-yl)pentanoic acid to Clonitralid by treating with sodium bicarbonate and then sodium hydroxide in ethanol and water." ] } | |

| /Bayluscide/ ... is an effective inhibitor of oxidative phosphorylation, but ... is highly selective. | |

Numéro CAS |

1420-04-8 |

Formule moléculaire |

C15H15Cl2N3O5 |

Poids moléculaire |

388.2 g/mol |

Nom IUPAC |

4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate;2-hydroxyethylazanium |

InChI |

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 |

Clé InChI |

XYCDHXSQODHSLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].C(CO)[NH3+] |

Apparence |

Solid powder |

Color/Form |

BRIGHT YELLOW, CRYSTALLINE |

melting_point |

421 to 446 °F (NTP, 1992) 216 °C |

Autres numéros CAS |

1420-04-8 |

Description physique |

Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992) Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

50-65-7 (Parent) 141-43-5 (Parent) |

Durée de conservation |

ETHANOLAMINE SALT IS HIGHLY STABLE TO HEAT & IS HYDROLYZED ONLY BY HOT STRONG ACIDS & ALKALIES |

Solubilité |

Insoluble (NTP, 1992) Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene. Water solubility = 0.1 g/L at 20 °C In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bayer 2353 Bayer 73 Bayluscide Clonitralide Fenasal Niclocide Niclosamide Niclosamide, 2-Aminoethanol (1:1) Phenasal Radewerm Trédémine Yomesan |

Pression de vapeur |

0.00000008 [mmHg] <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of niclosamide ethanolamine salt (NES)?

A1: While the exact mechanism of action of NES as a molluscicide is not fully elucidated in the provided research, it is suggested to be a potent inhibitor of oxidative phosphorylation. [, , ] This inhibition disrupts energy production within the snails, ultimately leading to their death. []

Q2: Does NES exhibit any other biological activities beyond its molluscicidal effects?

A2: Yes, research indicates that NES demonstrates potential in other areas. Studies highlight its ability to reduce urinary albumin excretion in mice models of diabetic kidney disease, improve pathological injury in glomeruli and renal tubules, and provide a protective effect on the liver. [] Furthermore, it has shown promising results in alleviating idiopathic pulmonary fibrosis by modulating specific signaling pathways. []

Q3: What is the molecular formula and weight of NES?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of NES. To obtain this information, consult a chemical database or the compound's safety data sheet.

Q4: How does the formulation of NES impact its efficacy in different environments?

A4: Studies demonstrate that the formulation of NES significantly influences its efficacy in various settings. For instance, powder and granule formulations are more suitable for environments with unstable water levels, such as marshlands without water or with fluctuating water levels. [, ] Conversely, formulations like suspension concentrates and wettable powders exhibit superior performance in aquatic environments like ditches and channels. [, ]

Q5: What are some of the common formulations of NES used for snail control, and what are their advantages?

A5: Several NES formulations are employed for snail control, each with its own benefits:

- Dustable powder (DP): Offers ease of application but can be prone to drift. [, ]

- Powder-granule (PG): Combines the adsorption properties of powders with the penetrability of granules. []

- Granules (GR): Suitable for environments with or without water but might have lower initial efficacy compared to DP. [, ]

- Suspension concentrate (SC): Highly effective in aquatic settings and easier to apply than wettable powders. [, ]

- Wettable powder (WP): Effective in water, but dissolution and dispersion can be challenging. [, , ]

Q6: What strategies are being explored to improve the stability and delivery of NES?

A8: Researchers are actively investigating new approaches to enhance NES stability and delivery. One such method involves developing a self-microemulsifying drug delivery system (SMEDDS) for NES. [] This system demonstrates potential in improving the solubility and stability of NES, thereby enhancing its bioavailability and effectiveness. []

Q7: What are the typical methods used to evaluate the molluscicidal activity of NES in laboratory settings?

A9: Laboratory evaluations of NES efficacy often involve immersion tests. [, , , , , , , ] Researchers immerse Oncomelania hupensis snails in various concentrations of NES solutions for specific durations and subsequently assess mortality rates to determine the compound's potency. [, , , , , , , ]

Q8: How effective is NES in controlling snail populations in field settings, and what factors can influence its efficacy?

A10: Field trials have demonstrated the effectiveness of NES in controlling Oncomelania hupensis snail populations, with various formulations yielding varying levels of success. [, , , , , , , , , , , , , , , , , ] Factors influencing efficacy include:

- Snail habitat: NES formulations perform differently in various habitats (marshlands, ditches, rivers). [, , , , , , , , , , , ]

- Application method: Spraying, dusting, and immersion techniques each have varying efficacies. [, , , , , , , , ]

- Environmental factors: Temperature, water flow, and vegetation density can impact NES performance. []

- Snail resistance: While not yet prevalent, the potential for resistance development should be monitored. []

Q9: Has resistance to niclosamide been observed in Oncomelania hupensis populations?

A11: A study investigating the potential for niclosamide resistance in Oncomelania hupensis found no significant changes in the snails' sensitivity to niclosamide after over two decades of extensive use in China. [] This suggests that resistance has not yet become a significant issue. []

Q10: What are the advantages and disadvantages of using plant-based molluscicides like "Luo-wei" compared to NES?

A10: "Luo-wei" offers potential advantages:

- Biodegradability: Being plant-derived, it may pose fewer environmental risks than synthetic molluscicides. [, ]

Q11: What analytical techniques are commonly used to study NES and its effects?

A11: Researchers utilize a variety of analytical techniques to investigate NES:

- High-performance liquid chromatography (HPLC): This method is crucial for determining NES concentration, degradation dynamics in water, and evaluating the stability of different formulations. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for studying the controlled release of NES from drug delivery systems. []

- Scanning electron microscopy (SEM): SEM helps visualize the morphology and surface characteristics of materials used in NES delivery systems, offering insights into their effectiveness. []

- X-ray photoelectron spectroscopy (XPS): XPS aids in analyzing the elemental composition and chemical states of NES incorporated into delivery systems, providing information on its loading and interactions. []

Q12: How long has NES been used for snail control, and what are some notable milestones in its research and application?

A16: NES has been employed for snail control for several decades in China. [] Key milestones include:

- Early adoption: Recognition of NES as a potent molluscicide and its widespread adoption for schistosomiasis control. []

- Formulation advancements: Development of various NES formulations (wettable powders, granules, suspension concentrates) to improve application and efficacy in diverse environments. [, , , , , , , ]

- Exploration of novel applications: Research exploring the use of NES in drug delivery systems, potentially enhancing its stability and bioavailability for expanded therapeutic applications. []

Q13: What are some examples of cross-disciplinary research involving NES?

A13: The research on NES demonstrates clear interdisciplinary connections:

- Chemistry and Parasitology: Development and optimization of various NES formulations, combining chemical expertise with parasitological knowledge to enhance snail control strategies. [, , , , , , , ]

- Material Science and Drug Delivery: Exploration of novel NES delivery systems, leveraging material science principles to improve its solubility, stability, and targeted delivery for broader therapeutic applications. []

- Environmental Science and Toxicology: Evaluating the ecological impact of NES use, integrating environmental science with toxicological studies to assess and mitigate potential risks to non-target organisms. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

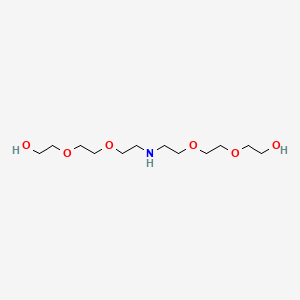

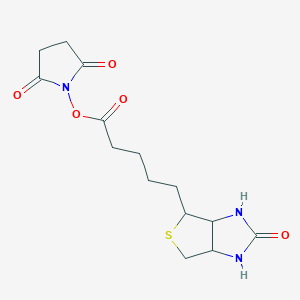

![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)